4-Methyl-2-nitroanisole

Catalog No.
S1514237
CAS No.
119-10-8
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-nitroanisole

CAS Number

119-10-8

Product Name

4-Methyl-2-nitroanisole

IUPAC Name

1-methoxy-4-methyl-2-nitrobenzene

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3

InChI Key

LGNMURXRPLMVJI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Synthesis and Characterization:

1-Methoxy-4-methyl-2-nitrobenzene (also known as 4-methyl-2-nitroanisole) is an organic compound synthesized through various methods, including nitration of 4-methoxy-m-xylene and nucleophilic aromatic substitution reactions. Research studies have explored and optimized these synthetic pathways for efficient and selective production of the compound. [PubChem, "1-Methoxy-4-methyl-2-nitrobenzene", ]

Potential Applications in Material Science:

Research suggests that 1-Methoxy-4-methyl-2-nitrobenzene possesses properties that make it a potential candidate for various material science applications. Studies have investigated its potential use in:

  • Liquid crystals: Due to its anisotropic structure, the compound may exhibit liquid crystalline behavior under specific conditions, making it relevant for research in display technologies. [Reference needed]
  • Polymers: The nitro and methoxy groups in the molecule could contribute to specific functionalities in polymers, such as influencing their electrical properties or thermal stability. [Reference needed]

Studies on Biological Activity:

Limited research has explored the potential biological activity of 1-Methoxy-4-methyl-2-nitrobenzene. Some studies have investigated its:

  • Antimicrobial activity: Initial studies have shown weak or no significant antibacterial activity against certain bacterial strains. [Reference needed]
  • Cytotoxic effects: Preliminary studies suggest potential cytotoxic effects against specific cancer cell lines, but further investigation is needed to understand the mechanism and potential applications. [Reference needed]

4-Methyl-2-nitroanisole is a nitro-substituted aromatic compound. It features a methyl group and a nitro group attached to an anisole structure (methoxybenzene). The presence of these functional groups influences its chemical behavior and reactivity. This compound is typically a yellowish liquid or solid that is insoluble in water but soluble in organic solvents .

Physical Properties:

  • Molecular Weight: 167.16 g/mol
  • Melting Point: Approximately 243°F (117°C)
  • Solubility: Less than 1 mg/mL in water
  • Density: 1.164 g/cm³

Typical of nitro and ether functionalities. Notably, it participates in nucleophilic substitution reactions when reacted with amines like cyclohexylamine and piperidine . Additionally, it can be involved in electrophilic aromatic substitution reactions, which are essential for synthesizing more complex organic molecules.

While specific biological activity data for 4-methyl-2-nitroanisole is limited, compounds with similar structures often exhibit varying degrees of toxicity and biological interactions. The compound may produce harmful effects through inhalation or skin absorption, leading to irritation of the eyes and skin . Its nitro group can also suggest potential mutagenic properties, common among nitroaromatic compounds.

Several methods exist for synthesizing 4-methyl-2-nitroanisole:

  • Electrophilic Aromatic Substitution:
    • This method involves the nitration of anisole derivatives using nitrating agents like nitric acid in the presence of sulfuric acid.
  • Nucleophilic Substitution:
    • Reactions with nucleophiles such as amines can also yield derivatives of 4-methyl-2-nitroanisole .

These methods allow for the selective introduction of the nitro group while preserving the integrity of the anisole structure.

Research into the interactions of 4-methyl-2-nitroanisole with other substances is crucial for understanding its reactivity and potential hazards. It has been noted that this compound may react adversely with strong oxidizers and acids, highlighting the need for careful handling . Furthermore, studies on its biological interactions can provide insights into its safety profile.

Several compounds share structural similarities with 4-methyl-2-nitroanisole. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-Methyl-2-nitrophenolC₇H₇N₁O₃Hydroxyl group increases polarity; more soluble in water.
3-NitroanisoleC₇H₇N₁O₂Nitro group at meta position; different reactivity profile.
4-NitrotolueneC₇H₇N₁O₂Similar structure; used in explosives; higher toxicity risk.

Uniqueness:
4-Methyl-2-nitroanisole's unique combination of a methyl group and a nitro group on an anisole framework gives it distinct reactivity patterns not found in other similar compounds. Its applications as a synthetic intermediate further emphasize its importance in organic chemistry.

Classical Synthesis Routes

Methylation of 4-Methyl-2-Nitrophenol Using Dimethyl Sulfate and Phase-Transfer Catalysts

The most widely adopted method involves two stages:

  • Deprotonation: 4-Methyl-2-nitrophenol reacts with sodium hydroxide (1.5 equivalents) in aqueous solution to form the sodium phenoxide.
  • Methylation: Dimethyl sulfate (1.2 equivalents) and tetrabutylammonium bromide (0.05 equivalents) are added in dichloromethane at 10–25°C for 10–12 hours. The phase-transfer catalyst facilitates ion transfer between aqueous and organic phases, achieving a 90% yield.

Mechanistic Insights:

  • The methoxy group (-OCH₃) is introduced via nucleophilic substitution (SN2), where the phenoxide ion attacks the electrophilic methyl group of dimethyl sulfate.
  • Steric hindrance from the methyl and nitro groups minimally affects reactivity due to the para and ortho positioning.

Characterization Data:

  • IR (KBr): 2965 cm⁻¹ (C-H stretch), 1529 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).
  • ¹H NMR (DMSO): δ 2.307 (s, 3H, CH₃), 3.88 (s, 3H, OCH₃), 7.257–7.693 (aromatic protons).

Optimization Strategies:

  • Temperature Control: Maintaining 10°C during dimethyl sulfate addition minimizes side reactions.
  • Solvent Selection: Dichloromethane enhances solubility of intermediate species.
ParameterValue/ReagentYieldReference
BaseNaOH (1.5 eq)90%
Methylating AgentDimethyl Sulfate (1.2 eq)
CatalystTBAB (0.05 eq)
SolventH₂O/CH₂Cl₂

Nitration of Methylated Phenolic Precursors Under Controlled Conditions

Alternative routes involve nitrating 4-methylanisole (1-methoxy-4-methylbenzene) using mixed acid (HNO₃/H₂SO₄) at 0–5°C. The nitro group preferentially substitutes at the ortho position due to the methoxy group’s strong activating effect.

Reaction Conditions:

  • Nitrating Agent: 65% HNO₃ in acetic anhydride.
  • Temperature: -40°C to minimize polynitration.
  • Yield: 76% for 4-methyl-2-nitroanisole.

Regioselectivity Analysis:

  • Resonance Effects: The methoxy group donates electron density via resonance, directing nitration to the ortho position (Figure 1).
  • Steric Effects: The methyl group at position 4 slightly hinders meta nitration, favoring ortho substitution.

Figure 1: Resonance structures during nitration of anisole derivatives.

Side Products:

  • Dinitration: Excess HNO₃ yields 1-methoxy-2,4-dinitrobenzene (24% under In(OTf)₃ catalysis).
  • Oxidation Byproducts: Methyl group oxidation to carboxylic acid occurs with KMnO₄.

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and safety:

  • Continuous Flow Reactors: Enhance heat dissipation and reduce reaction time.
  • Automated Quenching: Neutralize excess HNO₃ with NaHCO₃ to prevent decomposition.

Environmental Considerations:

  • Waste Management: Spent acids are neutralized to NaNO₃ and Na₂SO₄ for disposal.
  • Green Chemistry: Microwave-assisted nitration reduces energy use by 40%.

Hydroxylation and Methoxylation of Nitrochlorobenzene Derivatives

The methoxylation of nitrochlorobenzene derivatives represents a cornerstone in 4-methyl-2-nitroanisole synthesis. This process leverages the electron-deficient nature of nitro-substituted aromatic rings to facilitate nucleophilic aromatic substitution.

Mechanistic Insights
Sodium methoxide induces methoxylation through a two-stage mechanism:

  • Nucleophilic attack: The methoxide ion targets the carbon-chlorine bond in 4-chloro-2-nitro-1-methylbenzene, facilitated by the nitro group's meta-directing effects [3].
  • Intermediate stabilization: Transient Meisenheimer complexes form, stabilized by resonance with the nitro group's electron-withdrawing properties [6].

Phase-transfer catalysis (PTC) enhances this reaction under solid-liquid conditions. Tetrabutylammonium bromide (TBAB) accelerates methoxylation by shuttling methoxide ions into the organic phase, achieving 85% yield at 60°C within 4 hours [6].

Comparative Methodologies

ParameterClassical MethoxylationPTC Methoxylation
Temperature80-100°C50-60°C
Reaction Time8-12 hours3-5 hours
Yield70-75%82-88%
Byproduct Formation15-20%5-8%

Data synthesized from referenced studies [3] [6]

Notably, ortho-chloronitrobenzenes exhibit slower reaction kinetics compared to para-isomers due to steric hindrance near the nitro group [6]. Microwave-assisted protocols now achieve 90% conversion in 30 minutes by enhancing ion-pair mobility [6].

Catalytic Reduction Pathways for Precursor Synthesis

Catalytic hydrogenation provides atom-efficient routes to amine precursors essential for 4-methyl-2-nitroanisole derivatives. Platinum-group metals dominate this landscape due to their dual functionality in nitro reduction and hydrogen activation.

Platinum-Catalyzed Mechanisms
Density functional theory (DFT) studies on Pt(111) surfaces reveal a stepwise nitro reduction pathway:

  • N-O bond activation: Sequential hydrogenation forms N-hydroxyl intermediates (C6H5NHOH*) with a 0.75 eV activation barrier [4].
  • Amine formation: Final hydrogenolysis of the N-OH bond proceeds via a 1.08 eV barrier, significantly lower than competing ring hydrogenation pathways [4].

Photocatalytic Innovations
Recent work demonstrates that photoexcited nitroarenes (λ = 390 nm) enable anaerobic C-H hydroxylation of methyl groups adjacent to aromatic systems [2]. This method bypasses traditional oxidation-reduction sequences:

  • Triplet-state nitroarenes abstract hydrogen from methyl groups, generating benzylic radicals [2].
  • Radical recombination with hydroxylamine intermediates yields N-arylhydroxylamine ethers, which fragment to produce hydroxylated products [2].

Catalyst Performance Metrics

Catalyst SystemSubstrateTOF (h⁻¹)Selectivity
Pt/Al2O34-Nitro-2-methylanisole22094%
Pd-Cu Bimetallic2-Nitro-4-methylphenol18088%
Au-TiO2 PhotocatalystToluene derivatives15091%

Turnover frequencies (TOF) normalized per active site [2] [4]

Continuous-flow hydrogenation reactors now achieve 99.8% nitro-to-amine conversion in <2 minutes residence time through enhanced mass transfer and catalyst bed design [4].

XLogP3

2.1

UNII

3B4205T5ZM

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

119-10-8

Wikipedia

1-methoxy-4-methyl-2-nitrobenzene

General Manufacturing Information

Benzene, 1-methoxy-4-methyl-2-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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